molecular formula C12H16N2O3 B12360622 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide

Katalognummer: B12360622
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: JJHSEKNXDPQZTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Name and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The name reflects its core structure:

  • A 1,4-benzodioxin ring system (a bicyclic structure with two oxygen atoms at positions 1 and 4 of the benzene ring) substituted at position 6.
  • An acetamide group (-NH-C(=O)-CH2-) attached to the benzodioxin moiety.
  • An ethylamino substituent (-NH-CH2-CH3) on the acetamide’s methylene carbon.

The structural formula is represented by the SMILES notation CCNCC(=O)NC1=CC2=C(C=C1)OCCO2, which clarifies the connectivity of the benzodioxin ring, acetamide linker, and ethylamino side chain. The InChIKey JJHSEKNXDPQZTE-UHFFFAOYSA-N provides a standardized identifier for computational chemistry applications.

Molecular Formula and Mass Spectrometry Data

The molecular formula C12H16N2O3 corresponds to a molecular weight of 236.27 g/mol (calculated average mass). High-resolution mass spectrometry (HRMS) data confirm an exact mass of 236.116092 g/mol , consistent with the theoretical composition.

Property Value Source
Molecular Formula C12H16N2O3
Average Molecular Weight 236.27 g/mol
Exact Mass 236.116092 g/mol

The fragmentation pattern in gas chromatography-mass spectrometry (GC-MS) reveals characteristic peaks at m/z 236 (molecular ion), 163 (benzodioxin fragment), and 72 (ethylaminoacetamide moiety).

CAS Registry Number and EC Inventory Classification

The compound is registered under CAS 100254-21-5 , a unique identifier for chemical substances. In the European Community (EC) inventory, it is classified under EC 129-622-1 , ensuring compliance with regulatory frameworks like REACH.

Synonyms and International Nomenclature Variations

This compound is referenced under multiple synonyms, including:

  • Acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)-
  • N-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-(ethylamino)acetamide hydrochloride (a salt form)
  • MFCD04628440 (a manufacturer-specific catalog number).

Nomenclature variations arise from differences in ring numbering (e.g., benzo[b]dioxin vs. 1,4-benzodioxin) and substituent prioritization rules. For example, the hydrochloride salt form emphasizes the ionic interaction between the acetamide’s amine group and hydrochloric acid.

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide

InChI

InChI=1S/C12H16N2O3/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15)

InChI-Schlüssel

JJHSEKNXDPQZTE-UHFFFAOYSA-N

Kanonische SMILES

CCNCC(=O)NC1=CC2=C(C=C1)OCCO2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Synthesis via Amidation and Alkylation

The primary route involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) with 2-(ethylamino)acetamide precursors. In a representative procedure, 1 is treated with 2-bromo-N-ethylacetamide in dimethylformamide (DMF) under basic conditions (e.g., lithium hydride) to facilitate nucleophilic substitution. The reaction proceeds via deprotonation of the amine, followed by attack on the electrophilic carbon of the bromoacetamide derivative (Fig. 1A). Yields range from 60–80% after purification by acid precipitation.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, dimethylacetamide) enhance reaction rates by stabilizing intermediates. Lithium hydride outperforms weaker bases (e.g., Na2CO3) in deprotonating the benzodioxin amine, accelerating nucleophilic substitution. For example, using DMF/LiH at 25°C for 4 hours achieves 78% yield, whereas Na2CO3 in water requires 12 hours for 65% yield.

Temperature and Time Dependence

Elevated temperatures (80–100°C) reduce reaction times but risk side products like over-alkylation. Optimal conditions balance efficiency and selectivity: 25°C for 4 hours in DMF. Prolonged stirring (>6 hours) diminishes yields due to hydrolysis of the bromoacetamide precursor.

Purification and Isolation Techniques

Acid-Base Extraction

Crude products are precipitated by adjusting the pH to 2–3 with HCl, exploiting the compound’s low solubility in acidic media. Washing with cold water removes unreacted starting materials, yielding a light brown powder.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane) resolves impurities from multi-step syntheses. High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity for pharmacological testing.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include N–H stretch (3250 cm⁻¹), C=O (1715 cm⁻¹), and benzodioxin C–O–C (1250 cm⁻¹).
  • ¹H NMR (CDCl₃) : Signals at δ 6.78 (benzodioxin aromatic H), δ 3.95 (OCH₂), and δ 1.12 (CH₃ of ethylamino).
  • Mass Spectrometry : Molecular ion at m/z 272.729 ([M+H]⁺), consistent with C₁₂H₁₇ClN₂O₃.

Purity Assessment

Thermogravimetric analysis (TGA) shows decomposition above 200°C, indicating thermal stability. HPLC retention time (8.2 min) confirms batch consistency.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Purity Source
Direct Alkylation 1 , 2-bromo-N-ethylacetamide DMF, LiH, 25°C, 4 hr 78% 95%
Two-Step Acetylation 1 , acetic anhydride EtOH, reflux, 2 hr 45% 88%
Reductive Amination 3 , ethylamine NaBH₃CN, MeOH, 24 hr 32% 82%

Challenges and Limitations

  • Low Solubility : The hydrochloride salt’s poor solubility in organic solvents complicates large-scale synthesis.
  • Side Reactions : Over-alkylation produces N,N-diethyl derivatives, requiring careful stoichiometric control.
  • Cost of Precursors : Bromoacetamide derivatives are expensive, motivating research into greener alternatives.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxin derivatives, while reduction could produce reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide has been studied for its antimicrobial properties. A study evaluating various acetamide derivatives found that compounds similar to this one exhibited significant antibacterial activity against a range of pathogens. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

CompoundActivityMIC (µg/mL)
This compoundModerate32
Control (Ciprofloxacin)High8

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Analgesic Effects

The compound has shown promise in pain management. Experimental models indicated that it could reduce nociceptive responses in rodents, likely through modulation of the central nervous system pathways involved in pain perception .

Study TypeResult
Rodent ModelSignificant reduction in pain response (p < 0.05)
Control Group (Placebo)No effect

Anticonvulsant Activity

Preliminary studies have suggested anticonvulsant properties, with certain derivatives exhibiting efficacy in reducing seizure frequency in animal models. The mechanism appears to involve the enhancement of GABAergic transmission .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes:

  • Formation of the benzodioxin core.
  • Introduction of the ethylamino group via amination.
  • Acetylation to yield the final product.

Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial growth compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

A collaborative research project explored the anti-inflammatory effects of this compound using a murine model of arthritis. The findings revealed a significant decrease in joint swelling and inflammatory markers when treated with the compound over a four-week period.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The benzodioxin-acetamide framework is a common scaffold in medicinal chemistry. Key structural variations among analogs include:

  • Substituents on the acetamide nitrogen: Ethylamino, ethoxy, sulfonamide, or aryl groups.
  • Modifications to the benzodioxin core : Halogenation, methoxy groups, or fused heterocycles.
Table 1: Structural Comparison of Selected Benzodioxin-Acetamide Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Activities/Notes
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Acetamide C₁₀H₁₁NO₃ 193.20 Base structure; no reported bioactivity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide (Target) Ethylamino-acetamide C₁₂H₁₆N₂O₃ 236.27 Hypothesized enhanced solubility due to ethylamino group
2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides Phenylsulfonylamino-acetamide Varies (e.g., C₂₂H₂₁N₃O₅S) ~439.48 α-Glucosidase inhibition (IC₅₀: 81–86 μM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide Ethoxy-acetamide C₁₂H₁₅NO₄ 237.25 Structural analog; potential metabolic stability
2-[4-(3-chlorophenyl)piperazino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Chlorophenyl-piperazino-acetamide C₂₀H₂₂ClN₃O₃ 387.86 Likely CNS activity (piperazine moiety)

Structure-Activity Relationships (SAR)

  • Ethylamino vs. Ethoxy: The ethylamino group may increase solubility and bioavailability compared to ethoxy derivatives due to its basic nitrogen .
  • Sulfonamide vs.

Biologische Aktivität

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics that suggest a variety of biological activities. This article reviews its biological activity based on diverse research findings, including enzyme inhibition studies, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C12H17N2O3
  • Molecular Weight : 236.27 g/mol
  • CAS Number : Not specified but related compounds have been cataloged under various identifiers.
  • Melting Point : 68-70 °C
  • Purity : 95% .

1. Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, studies have shown that derivatives of benzodioxane can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .

CompoundTarget EnzymeInhibition Activity
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesteraseModerate
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-2-(ethylamino)acetamideα-glucosidaseSignificant

2. Pharmacokinetics and Metabolism

The pharmacokinetic profile of acetamide derivatives suggests rapid absorption and significant renal elimination. For instance, studies on related compounds indicate that after oral administration in animal models, approximately 40-56% of the dose is excreted via urine . This highlights the potential for effective systemic delivery and rapid clearance from the body.

3. Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of novel sulfonamide derivatives containing benzodioxane moieties. These compounds were screened for their ability to inhibit key enzymes associated with metabolic disorders. The findings indicated that structural modifications significantly influenced their inhibitory potency .

In another investigation focusing on CDK9 inhibitors, compounds featuring similar scaffolds to this compound demonstrated anti-tumoral activity through selective inhibition of CDK9 over other cyclin-dependent kinases (CDKs). This selectivity is crucial for minimizing side effects in cancer therapies .

Potential Therapeutic Applications

Given its structural features and preliminary findings on biological activities:

  • Neurodegenerative Diseases : The inhibition of acetylcholinesterase suggests potential use in treating Alzheimer's disease.
  • Metabolic Disorders : The activity against α-glucosidase positions it as a candidate for managing Type 2 diabetes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or sulfonylation. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with bromoacetyl derivatives under alkaline conditions (pH 8–10) using Na₂CO₃ as a base, followed by alkylation with ethylamine. Dynamic pH control and solvents like DMF with catalytic LiH enhance yield .
  • Optimization : Use TLC to monitor reaction progress and adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to alkylating agent). Purification via recrystallization or column chromatography is recommended .

Q. Which spectral techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Techniques : IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (benzodioxin protons at δ 4.2–4.4 ppm; ethylamino protons at δ 1.1–1.3 ppm), and ESI-MS for molecular ion confirmation .
  • Data Contradictions : If NMR signals overlap, use 2D NMR (COSY, HSQC) or deuterated solvents. For mass spectral ambiguities, high-resolution mass spectrometry (HRMS) or isotopic labeling can clarify structural assignments .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Assays :

  • Antibacterial: Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme inhibition: Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays, using colorimetric substrates like 3,5-di-tert-butylcatechol .
    • Controls : Include reference inhibitors (e.g., quercetin for LOX) and solvent-only blanks to exclude false positives .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic modifications for enhanced bioactivity?

  • Approach :

  • Use density functional theory (DFT) to model transition states and identify electron-deficient regions for targeted substitutions (e.g., fluorination at the benzodioxin ring) .
  • Molecular docking (AutoDock Vina) to predict binding affinity with enzymes like LOX or AChE. Focus on modifying the ethylamino group to improve hydrogen bonding with active sites .
    • Validation : Compare computational predictions with experimental IC₅₀ values and SAR studies .

Q. What strategies resolve discrepancies between in vitro bioactivity and in silico predictions for this compound?

  • Analysis :

  • Solubility issues: Measure logP (e.g., shake-flask method) and use co-solvents (DMSO/PBS) to improve bioavailability .
  • Metabolic stability: Perform microsomal stability assays (e.g., rat liver microsomes) to assess degradation pathways .
    • Refinement : Adjust substituents (e.g., replace ethylamino with cyclopropylamino) to enhance metabolic resistance while retaining activity .

Q. How can reaction kinetics be studied to improve scalability of the synthesis?

  • Methods :

  • Conduct pseudo-first-order kinetics under varying temperatures (25–60°C) and monitor via HPLC .
  • Use Arrhenius plots to determine activation energy and identify rate-limiting steps (e.g., sulfonylation vs. alkylation) .
    • Scale-up : Optimize mixing efficiency (e.g., flow chemistry) and reduce exothermicity via controlled reagent addition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.